1,3-Diphenylpropan-1-ol

Overview

Description

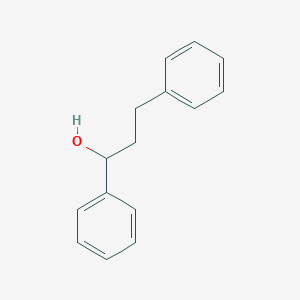

1,3-Diphenylpropan-1-ol is an organic compound with the chemical formula C15H16O. It is a colorless crystalline solid with a special aromatic odor. This compound is insoluble in water but soluble in many organic solvents such as ethers and alcohols . It is commonly used as an intermediate in organic chemical synthesis and has applications in pharmaceutical synthesis, flavor, and aroma industries .

Preparation Methods

1,3-Diphenylpropan-1-ol can be synthesized through various methods. One commonly used method involves the condensation of benzaldehyde and acetone under acidic conditions, followed by a reduction reaction to obtain the target product . Another method involves the β-alkylation of 1-phenylethanol with benzyl alcohols under transition-metal-free conditions using t-BuONa as both a base and radical initiator . This method is efficient and environmentally friendly, producing the compound with excellent yield .

Chemical Reactions Analysis

1,3-Diphenylpropan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 1,3-diphenylpropan-1-one.

Reduction: It can be reduced to form 1,3-diphenylpropan-1-amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₅H₁₆O

Molecular Weight : 212.29 g/mol

CAS Number : 14097-24-6

IUPAC Name : 1,3-diphenylpropan-1-ol

The compound features two phenyl groups attached to a propanol backbone, which contributes to its reactivity and the ability to form various derivatives through oxidation, reduction, and substitution reactions .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Heterocyclic Compounds : It is utilized as a precursor for synthesizing complex heterocycles, which are critical in pharmaceuticals.

- Production of Flavans : This compound is instrumental in the synthesis of flavans, which possess diverse biological activities including anti-inflammatory and antioxidant properties .

Table 1: Key Reactions Involving this compound

Biological Applications

Research has indicated that derivatives of this compound exhibit promising biological activities. Some notable applications include:

- Allosteric Modulation : Certain derivatives act as allosteric modulators of the α7 nicotinic acetylcholine receptor. These compounds have shown potential analgesic and antioxidant effects, making them candidates for therapeutic development .

- Precursor for Biologically Active Compounds : The compound is used to synthesize various unnatural compounds with potential pharmacological properties, including those that can influence neurological pathways .

Case Study: Flavan Synthesis

A study highlighted the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan from this compound. This flavan derivative demonstrated significant biological activity and was isolated from Ageratum conyzoides, showcasing the compound's utility in natural product chemistry.

Industrial Applications

In addition to its scientific uses, this compound finds applications in the flavor and aroma industries. It is used to produce fragrances and flavoring agents due to its pleasant aromatic properties. The compound's ability to undergo various chemical transformations allows for the creation of tailored flavor profiles suitable for food and cosmetic products.

Mechanism of Action

The mechanism of action of 1,3-Diphenylpropan-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the phenyl rings. The hydroxyl group can undergo oxidation and reduction reactions, while the phenyl rings can participate in electrophilic aromatic substitution reactions . These reactions allow the compound to be used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

1,3-Diphenylpropan-1-ol can be compared with other similar compounds such as:

1,3-Diphenyl-2-propen-1-ol: This compound has a similar structure but contains a double bond between the second and third carbon atoms.

1,3-Diphenyl-2-propyn-1-ol: This compound contains a triple bond between the second and third carbon atoms.

1,3-Diphenyl-2-propanone: This compound has a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both the hydroxyl group and the phenyl rings, making it a versatile intermediate in organic synthesis.

Biological Activity

1,3-Diphenylpropan-1-ol, a compound with the molecular formula , has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

This compound is synthesized through several methods, including the reduction of corresponding ketones and using asymmetric synthesis catalysts like proline. The synthesis yields high-purity products suitable for further biological evaluation .

| Synthesis Method | Yield | Purity | Notes |

|---|---|---|---|

| Reduction of ketones | Up to 80% | >99% | Utilizes low-cost catalysts |

| Asymmetric synthesis | Varies | High | Efficient for producing optical isomers |

Anticancer Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study focused on breast cancer cells (MCF-7) demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation . The presence of phenyl rings enhances the compound's interaction with cellular targets, contributing to its anticancer properties.

Neuroprotective Properties

The compound has shown potential in preventing neurodegenerative diseases. Its ability to inhibit beta-secretase activity suggests a role in mitigating conditions like Alzheimer's disease . This mechanism is crucial as beta-secretase is involved in the formation of amyloid plaques characteristic of Alzheimer's pathology.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies reveal effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against MCF-7 cells. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics. The compound's mechanism involved the induction of apoptosis via caspase activation and mitochondrial disruption .

Case Study 2: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. These findings support the potential use of this compound in therapeutic strategies for neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic methodologies for 1,3-Diphenylpropan-1-ol, and how do reaction conditions influence yield?

Basic Research Question

A palladium-catalyzed base-free addition method has been validated for synthesizing this compound, achieving high efficiency under mild conditions. Key steps include:

- Catalyst system : Pd(OAc)₂ with phosphine ligands.

- Solvent : Toluene or THF at 60–80°C.

- Substrate scope : Compatibility with substituted aryl groups.

NMR data (δ 2.03–2.17 ppm for CH₂ groups, δ 7.20–7.40 ppm for aromatic protons) confirm structural integrity . Alternative routes include iridium-catalyzed β-alkylation of alcohols, though byproduct formation (e.g., 1,3-diphenylpropan-1-one) requires optimization of base (e.g., Cs₂CO₃ enhances selectivity) .

Q. How can spectroscopic techniques characterize this compound, and what are its critical spectral markers?

Basic Research Question

1H-NMR :

- δ 4.68–4.71 ppm (m, 1H): Hydroxyl-bearing methine proton.

- δ 2.03–2.17 ppm (m, 3H) and δ 2.67–2.78 ppm (m, 2H): Methylene groups.

- Aromatic protons: Multiplet at δ 7.20–7.40 ppm.

13C-NMR : - δ 73.8 ppm (C-OH), δ 32.0 and 40.4 ppm (CH₂ groups).

GC-MS analysis (if derivatized) can further confirm purity and molecular weight (expected m/z ≈ 226 for M⁺) .

Q. What catalytic systems improve selectivity in the β-alkylation of alcohols to produce this compound?

Advanced Research Question

Iridium(I) complexes with N-heterocyclic ligands demonstrate superior activity in β-alkylation:

- Base selection : Cs₂CO₃ achieves 85% conversion with a 71:29 alcohol:ketone ratio, outperforming K₂CO₃ or KHMDS.

- Mechanistic insight : Base strength modulates deprotonation kinetics, influencing hydride transfer and ketone byproduct formation.

- Catalyst design : Electron-rich ligands enhance metal center electrophilicity, promoting substrate activation .

Q. How do transition metal catalysts influence the stereochemical outcomes of this compound synthesis?

Advanced Research Question

Asymmetric transfer hydrogenation (ATH) using chiral Ru or Rh catalysts can resolve racemic mixtures. Key factors:

- Ligand chirality : (S,S)-TsDPEN ligands induce enantioselectivity via non-covalent interactions in the transition state.

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize intermediates, improving enantiomeric excess (ee >90%) .

For palladium systems, ligand steric bulk may suppress racemization, though enantioselective Pd-catalyzed routes remain underexplored .

Q. What mechanistic pathways explain the formation of this compound in rhodium-catalyzed chalcone hydrogenation?

Advanced Research Question

In Rh(III)-guanidinato complexes:

Substrate activation : Coordination of chalcone to Rh via η²-binding.

Hydride transfer : Inner-sphere mechanism generates enolate intermediate.

Protonolysis : Alcoholysis releases this compound, regenerating the catalyst.

Kinetic studies show a turnover frequency (TOF) of 12 h⁻¹ at 25°C, with competing pathways leading to ketone byproducts .

Q. How can researchers mitigate byproduct formation during catalytic synthesis of this compound?

Advanced Research Question

Strategies :

- Base optimization : Weak bases (e.g., Cs₂CO₃) minimize over-reduction to ketones.

- Temperature control : Reactions at ≤60°C suppress side reactions (e.g., aldol condensation).

- In situ monitoring : Real-time NMR tracks conversion, enabling early termination at optimal yields .

Data-driven approach : Design of experiments (DoE) models can quantify interactions between variables (e.g., catalyst loading, solvent polarity) .

Q. What analytical challenges arise in quantifying enantiomeric purity of this compound, and how are they resolved?

Advanced Research Question

Challenges :

- Overlapping signals in NMR for racemic mixtures.

Solutions : - Chiral derivatization : Use of Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) creates diastereomers with distinct 19F-NMR shifts.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >95% ee .

Q. How does computational modeling enhance the design of catalysts for this compound synthesis?

Advanced Research Question

DFT calculations reveal:

Properties

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.